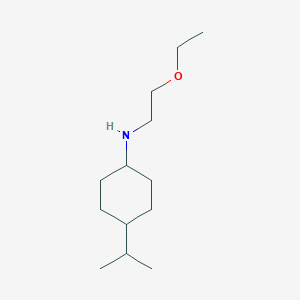

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine

Description

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine is a tertiary amine featuring a cyclohexane backbone substituted with an isopropyl group at the 4-position and a 2-ethoxyethylamine moiety at the nitrogen atom. The ethoxyethyl group introduces ether functionality, enhancing solubility in polar solvents, while the isopropyl substituent contributes steric bulk. Its structural features position it as a candidate for pharmaceutical or materials science applications, where solubility and steric effects are critical.

Properties

IUPAC Name |

N-(2-ethoxyethyl)-4-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-4-15-10-9-14-13-7-5-12(6-8-13)11(2)3/h11-14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZZDOWIAXNFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCC(CC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction with isopropylamine to form 4-(propan-2-yl)cyclohexan-1-amine.

Ethoxyethylation: The resulting amine is then reacted with 2-chloroethanol in the presence of a base such as sodium hydride to introduce the ethoxyethyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Secondary amines, alcohols.

Substitution Products: Various substituted cyclohexylamines.

Scientific Research Applications

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. These may include:

Receptors: Binding to certain receptors in biological systems, influencing cellular responses.

Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.

Pathways: Modulation of signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine with structurally related amines from the literature, focusing on synthesis, spectral properties, and functional group impacts.

Structural Comparison

Key Observations:

- The target compound’s ethoxyethyl group balances polarity and flexibility, contrasting with aromatic (pyridinyl, naphthyl) or rigid (bicyclic) substituents in analogs.

- Branched alkyl groups (isopropyl, 2-methylbutan-2-yl) are common, but their steric effects vary based on size and position .

Spectral and Physical Properties

NMR Signatures :

- Target Compound : Expected δH ~1.2 ppm (ethoxy CH₃), 3.4–3.6 ppm (OCH₂CH₂N), and 1.0–1.2 ppm (isopropyl CH₃).

- Pyridinyl Analogs (4g) : Aromatic protons at δH 7.1–8.6 ppm, absent in the target.

- Naphthyl Derivatives : Distinct aromatic signals (δH 7.3–8.2 ppm) and cyclohexyl multiplet (δH 1.0–2.0 ppm).

Optical Activity :

Solubility :

- The ethoxyethyl group in the target likely improves water solubility compared to naphthyl or bicyclic analogs .

Biological Activity

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine, with the CAS number 1343192-79-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₃H₂₇NO

- Molecular Weight : 213.36 g/mol

- CAS Number : 1343192-79-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Preliminary studies suggest that this compound may interact with specific biological targets, influencing various cellular pathways. However, detailed mechanistic studies are still required to elucidate its precise action.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown cytotoxic effects in assays involving human cancer cells, indicating potential as an anticancer agent.

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| DLD1 | 15 | Induced multipolarity in centrosome-amplified cells | |

| Jurkat | 10 | Selective cytotoxicity observed |

Case Studies

One notable case study involved the use of this compound in a high-throughput screening assay aimed at identifying new inhibitors for cancer treatment. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties, but comprehensive toxicological assessments are necessary to evaluate safety profiles.

| Parameter | Value |

|---|---|

| Half-life | TBD |

| Metabolism | Hepatic |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.